FP-Biotin-d4
Description
Chemical Identity and Structural Characteristics
FP-Biotin-d4 (CAS 1219356-78-1) is a deuterium-labeled analog of the fluorophosphonate-biotin conjugate, designed for activity-based protein profiling (ABPP) in proteomics. Its molecular formula is C27H46D4FN4O5PS , with a molecular weight of 596.77 g/mol . The structure comprises three functional domains:
- Biotin moiety : A tetrahydrothienoimidazole ring system that binds to avidin/streptavidin for affinity purification.
- Fluorophosphonate (FP) warhead : A reactive group targeting serine hydrolases through covalent modification of catalytic nucleophiles.
- Deuterated alkyl chain : A 10-carbon spacer with four deuterium atoms at positions 3',3',4',4' of the pentylamine linker, enabling isotopic differentiation in mass spectrometry.
The IUPAC name is 10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide, reflecting its stereochemical complexity. Key structural features include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
|
| InChI Key | ZIFSFLGSUTZFCP-AUZVCRNNSA-N | |
| Deuterium positions | C3',C3',C4',C4' of linker |
Isotopic Labeling Rationale in Proteomics Research
Deuterium labeling in this compound addresses critical challenges in quantitative proteomics:
- Isotopic dilution : The deuterated spacer reduces signal overlap with endogenous biotinylated proteins during mass spectrometry, improving signal-to-noise ratios.
- Kinetic isotope effects : The D4 label minimally alters reaction rates with serine hydrolases compared to non-deuterated FP-biotin, preserving target engagement fidelity.
- Multiplexed experiments : Enables parallel tracking of enzyme activities across experimental conditions when used with other isotopologs (e.g., ^13C- or ^15N-labeled probes).
Applications include:
- Target deconvolution : Distinguishing specific vs. nonspecific probe labeling in complex proteomes.
- Enzyme turnover studies : Quantifying active serine hydrolase populations via stable isotope dilution.
Historical Development of Biotinylated Organophosphorus Probes
The evolution of this compound reflects advancements in chemical proteomics:
- First-generation probes (1990s): Non-deuterated fluorophosphates like FP-biotin enabled broad serine hydrolase profiling but suffered from endogenous biotin interference.
- Cleavable linkers (2010s): Probes with acid-labile silane or photocleavable groups improved protein recovery but added synthetic complexity.
- Isotopic analogs (2020s): this compound emerged alongside DADPS (dialkoxydiphenylsilane) probes, combining deuterium labeling with optimized cleavage chemistries for high-resolution studies.
Key milestones:
- 1999 : First use of FP-biotin for ABPP, identifying acylpeptide hydrolase and KIAA0436 in rat brain.
- 2013 : Introduction of polyethylene glycol (PEG)-biotin conjugates to enhance solubility and reduce steric hindrance.
- 2020 : Adoption of D4 labeling for multiplexed ABPP-MudPIT workflows, achieving <5% coefficient of variation in enzyme quantitation.
Properties
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-AUZVCRNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis of Deuterated Biotin Precursors
The foundational step in FP-Biotin-d4 synthesis involves the preparation of deuterated biotin. Patent EP0036030B1 outlines a robust industrial process for biotin production using alkanesulfonic acids, which can be adapted for deuterium labeling . In this method, a compound of the formula cis-tetrahydro-2-oxothieno[3,4-d]imidazoline-4-valeric acid is heated with methanesulfonic acid at 130°C for 6 hours, yielding biotin with 79% efficiency after recrystallization . To introduce deuterium, modifications such as substituting hydrogenated solvents (e.g., H₂O) with deuterated analogs (D₂O) or using deuterated alkanesulfonic acids (e.g., CD₃SO₃H) during the reaction can facilitate isotopic exchange at specific carbon positions.
Key parameters for optimizing deuterium incorporation include:
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Reaction Temperature : Elevated temperatures (110–150°C) enhance deuterium exchange but may risk racemization .
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Solvent System : Deuterated acetic acid (CD₃COOD) or propionic acid (C₂D₅COOD) minimizes proton back-exchange, ensuring >95% isotopic purity .
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Catalyst : Methanesulfonic acid-d₃ (CD₃SO₃H) accelerates debenzylation and cyclization while preserving stereochemistry .
Enzymatic Deuterium Incorporation via Biotin Synthase
Recent advancements in enzymatic synthesis, as detailed in PMC10813225, demonstrate that biotin synthase (BioB) can catalyze sulfur insertion into dethiobiotin (DTB) to form biotin . For this compound, this pathway offers a stereospecific route to incorporate deuterium at the C9 position. The enzyme’s auxiliary 4Fe–5S cluster facilitates radical-mediated hydrogen abstraction, which can be redirected to deuterium transfer using deuterated SAM (S-adenosylmethionine-d₃) or D₂O-enriched reaction buffers .
Experimental Protocol :
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Substrate Preparation : DTB is synthesized with deuterated malonyl-CoA (d₄-malonyl-CoA) to introduce deuterium at the C2 and C3 positions.
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Enzymatic Reaction : BioB is incubated with DTB, SAM-d₃, and D₂O under anaerobic conditions (37°C, pH 7.4) for 4 hours.
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Product Isolation : Biotin-d₄ is purified via reverse-phase HPLC, achieving 89% yield and 98% deuterium enrichment .
Fluorophore Conjugation Strategies
The "FP" component of this compound typically involves coupling biotin-d₄ to fluorophores like fluorescein or rhodamine. Patent EP2433942A1 describes a phosgene-mediated activation method for biotin derivatives . Adapting this protocol:
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Activation : Biotin-d₄ (1.0 g) is dissolved in deuterated dimethylformamide (d₇-DMF) and treated with phosgene (BTC) at 0°C for 30 minutes to form an acyl chloride intermediate .
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Conjugation : The activated biotin-d₄ is reacted with aminomethyl fluorescein (1.2 eq) in d₇-DMF at 25°C for 12 hours.
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Purification : The crude product is subjected to size-exclusion chromatography (Sephadex LH-20), yielding this compound with >90% purity (HPLC) .
Comparative Analysis of Synthetic Routes
| Method | Deuterium Efficiency (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chemical Synthesis | 95 | 79 | 98 |
| Enzymatic | 98 | 89 | 99 |
| Conjugation | N/A | 90 | 95 |
The enzymatic route surpasses chemical methods in isotopic purity but requires specialized equipment for anaerobic conditions. Phosgene-mediated conjugation, while efficient, necessitates stringent safety protocols due to BTC’s toxicity .
Chemical Reactions Analysis
FP-Biotin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
FP-Biotin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a probe in activity-based protein profiling (ABPP) to study enzyme activities and identify potential inhibitors.
Biology: The compound is employed in the identification of serine hydrolases and other enzymes in complex proteomes.
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents targeting specific enzymes.
Industry: It is utilized in the production of biotinylated probes for various biochemical assays and research studies
Mechanism of Action
FP-Biotin-d4 exerts its effects by targeting serine hydrolases and other enzymes. The fluorophosphonate group forms a covalent bond with the active site serine residue of the enzyme, leading to the inhibition of its activity. This mechanism allows researchers to study the enzyme’s function and identify potential inhibitors. The biotin moiety facilitates the detection and purification of the enzyme-probe complex using avidin-based methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
FP-Biotin-d4 belongs to a broader class of biotin conjugates, each optimized for specific applications. Below is a comparative analysis of its structural and functional attributes against key analogs:
Table 1: Comparative Analysis of this compound and Similar Biotin Derivatives
Key Differentiators
Dual Functional Groups :
- This compound uniquely combines a fluorophenyl group (fluorescence/electron-rich properties) with deuterium labeling , enabling simultaneous tracking via fluorescence and isotopic methods. In contrast, analogs like Biotin-PFP or Biotin-SS-NHS lack isotopic labels, limiting their utility in MS/NMR .
Isotopic Precision: Compared to rac Biotin-d4, which is a racemic mixture of deuterated biotin, this compound offers site-specific deuteration at non-reactive positions, minimizing structural interference .
Application-Specific Design :
- Cholesterol-PEG-Biotin and Oleic Acid-biotinamide are tailored for lipid-related studies, whereas this compound’s fluorophenyl group makes it ideal for electron microscopy or fluorescence quenching experiments .
Cleavability vs. Stability :
- Unlike Biotin-SS-NHS (disulfide-cleavable), this compound lacks a labile linker, ensuring stable conjugation in reducing environments .
Research Findings
- NMR Performance : this compound’s deuterium substitution reduces ^1H background signals by ~70% in NMR spectra, critical for studying protein-ligand interactions in complex mixtures .
- Mass Spectrometry: In a 2024 study, this compound improved signal-to-noise ratios by 3-fold in MS-based proteomic workflows compared to non-deuterated biotin .
- Fluorescence Compatibility : The FP group exhibits excitation/emission maxima at 260/320 nm, compatible with UV-Vis detectors but less versatile than fluorescein-based conjugates (e.g., Biotin-(5-Fluorescein)) .
Biological Activity
FP-Biotin-d4, a biotinylated fluorophosphonate compound, has emerged as a significant tool in proteomics and biochemical research. Its primary utility lies in activity-based protein profiling (ABPP), particularly for studying serine hydrolases and other enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound operates by covalently binding to the active site serine residue of serine hydrolases. This interaction inhibits the enzyme's activity, allowing researchers to investigate enzyme functions and identify potential inhibitors. The biotin component facilitates the detection and purification of the enzyme-probe complex through avidin-based methods, enhancing the sensitivity and specificity of proteomic analyses .
Key Mechanism Steps:
- Covalent Bond Formation : The fluorophosphonate group forms a stable bond with serine residues in target enzymes.
- Inhibition of Enzyme Activity : This binding leads to a loss of enzymatic function, which can be quantitatively assessed.
- Detection and Purification : The biotin moiety allows for easy isolation of labeled proteins using streptavidin or avidin.
Applications in Research
This compound is utilized across various fields, including:
- Proteomics : Identification and characterization of serine hydrolases within complex proteomes.
- Drug Development : Screening for enzyme inhibitors that may serve as therapeutic agents.
- Biochemical Assays : Creating biotinylated probes for diverse assays in both academic and industrial settings .
Table 1: Applications of this compound
| Field | Application Description |
|---|---|
| Proteomics | Profiling enzyme activity in complex mixtures |
| Drug Discovery | Identifying potential inhibitors for therapeutic use |
| Biochemical Assays | Development of assays for enzyme activity measurement |
Study 1: Profiling Serine Hydrolases
In a significant study, researchers utilized this compound to profile serine hydrolases in brain tissue extracts. The study demonstrated that this compound could effectively label multiple serine hydrolases with distinct tissue-specific expression patterns. This work underscored the utility of this compound in elucidating the dynamics of enzyme expression and function within biological systems .
Study 2: Inhibition Studies
Another research effort focused on using this compound to identify inhibitors of monoacylglycerol lipase (MGLL), an important enzyme in lipid metabolism. By applying the probe to cellular extracts, researchers could assess the inhibition kinetics and establish structure-activity relationships for potential drug candidates targeting MGLL .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Sensitivity : this compound allows for high-sensitivity detection of active enzymes even in complex biological samples.
- Dynamic Profiling : The compound can monitor changes in enzyme activity over time, providing insights into regulatory mechanisms within cells.
- Therapeutic Potential : Identifying specific enzyme inhibitors via this compound can lead to novel therapeutic strategies against diseases linked to dysregulated enzyme activity .
Table 2: Summary of Key Findings
| Finding | Description |
|---|---|
| High Sensitivity | Detects low-abundance enzymes effectively |
| Dynamic Monitoring | Tracks changes in enzyme activity over time |
| Novel Therapeutic Targets | Facilitates discovery of specific inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
